Cas no 49635-16-7 (5-Methoxy-1H-indol-4-ol)
5-Methoxy-1H-indol-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-methoxy-1H-Indol-4-ol
- 1H-Indol-4-ol, 5-Methoxy-
- 1H-Indazole, 5-methoxy-
- 4-hydroxy- 5-methoxyindole
- 5-Methoxy (1H)indazole
- 5-Methoxy-1(2)H-indazol
- 5-methoxy-1(2)H-indazole
- 5-Methoxyindazol
- 5-Methoxyindazole
- 5-methoxy-indol-4-ol
- ACMC-209rry
- AG-H-89953
- PubChem11084
- SureCN1141784
- 4-hydroxy-5-methoxyindole
- AK173354
- 1h-indol-4-ol,5-methoxy-
- NUMLTQFTLCZMRX-UHFFFAOYSA-N
- FCH1159368
- OR305527
- 5-Methoxy-1H-indol-4-ol
-
- MDL: MFCD13178577
- Inchi: 1S/C9H9NO2/c1-12-8-3-2-7-6(9(8)11)4-5-10-7/h2-5,10-11H,1H3
- InChI Key: NUMLTQFTLCZMRX-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=C(C=CN2)C=1O
Computed Properties
- Exact Mass: 163.06337
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 163
- XLogP3: 1.7
- Topological Polar Surface Area: 45.2
Experimental Properties
- PSA: 45.25
5-Methoxy-1H-indol-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NG452-250mg |
5-Methoxy-1H-indol-4-ol |
49635-16-7 | 95+% | 250mg |
6582CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NG452-100mg |
5-Methoxy-1H-indol-4-ol |
49635-16-7 | 95+% | 100mg |
3903CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NG452-25mg |
5-Methoxy-1H-indol-4-ol |
49635-16-7 | 95+% | 25mg |
1951CNY | 2021-05-08 | |
| Chemenu | CM238779-1g |
5-Methoxy-1H-indol-4-ol |
49635-16-7 | 95% | 1g |
$1646 | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NG452-50mg |
5-Methoxy-1H-indol-4-ol |
49635-16-7 | 95+% | 50mg |
1371.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M54720-100mg |
5-Methoxy-1H-indol-4-ol |
49635-16-7 | 95% | 100mg |
¥1786.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M54720-250mg |
5-Methoxy-1H-indol-4-ol |
49635-16-7 | 95% | 250mg |
¥2774.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M54720-1g |
5-Methoxy-1H-indol-4-ol |
49635-16-7 | 95% | 1g |
¥6381.0 | 2024-07-19 | |
| Alichem | A199010354-100mg |
5-Methoxy-1H-indol-4-ol |
49635-16-7 | 95% | 100mg |
$444.40 | 2023-09-01 | |
| Alichem | A199010354-250mg |
5-Methoxy-1H-indol-4-ol |
49635-16-7 | 95% | 250mg |
$725.12 | 2023-09-01 |
5-Methoxy-1H-indol-4-ol Suppliers
5-Methoxy-1H-indol-4-ol Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 5-Methoxy-1H-indol-4-ol
Introduction to 5-Methoxy-1H-indol-4-ol (CAS No. 49635-16-7)
5-Methoxy-1H-indol-4-ol, identified by its Chemical Abstracts Service (CAS) number 49635-16-7, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, belonging to the indole family, exhibits a unique structural framework characterized by a methoxy group at the 5-position and a hydroxyl group at the 4-position of the indole ring. Such structural features make it a versatile scaffold for the development of bioactive molecules, particularly in the context of drug discovery and therapeutic intervention.
The indole core is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. Compounds derived from indole have been extensively studied for their potential applications in treating various diseases, including neurological disorders, cancer, and infectious diseases. The presence of both hydroxyl and methoxy functional groups in 5-Methoxy-1H-indol-4-ol enhances its reactivity and diversity, allowing for further chemical modifications that can fine-tune its pharmacological properties.
Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of 5-Methoxy-1H-indol-4-ol as a lead compound for drug development. Studies have demonstrated its potential as an inhibitor of certain enzymes and receptors implicated in pathophysiological processes. For instance, research has highlighted its inhibitory effects on monoamine oxidase (MAO) enzymes, which are crucial in regulating neurotransmitter levels in the brain. By modulating MAO activity, this compound may offer therapeutic benefits in conditions such as depression and Parkinson’s disease.
Moreover, the structural motif of 5-Methoxy-1H-indol-4-ol has been leveraged to design novel anticancer agents. Preclinical studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. The hydroxyl group at the 4-position serves as a key site for further derivatization, enabling the creation of analogs with enhanced selectivity and reduced toxicity. These findings underscore the compound’s potential as a foundation for developing next-generation anticancer therapies.
The pharmacokinetic profile of 5-Methoxy-1H-indol-4-ol is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its clinical efficacy and safety. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate its metabolic pathways. These studies have revealed that the compound undergoes biotransformation primarily through phase II metabolism, involving conjugation with glucuronic acid or sulfate groups. This information is critical for predicting drug-drug interactions and designing dosing regimens that maximize therapeutic outcomes.
In addition to its pharmacological applications, 5-Methoxy-1H-indol-4-ol has shown promise in the field of neurobiology. Research has suggested that it may modulate neurotransmitter systems relevant to cognitive function and mood regulation. The compound’s ability to interact with serotonin receptors has been particularly well-documented, making it a candidate for investigating potential treatments for neurodegenerative diseases characterized by disruptions in serotonergic signaling. These findings highlight the compound’s broad therapeutic relevance beyond traditional indications.
The synthetic chemistry of 5-Methoxy-1H-indol-4-ol has also been extensively explored. Multiple synthetic routes have been developed to access this compound efficiently and in high purity. These methods often involve cyclization reactions starting from readily available precursors such as tryptophan derivatives or indole ethers. The optimization of these synthetic protocols has enabled researchers to produce sufficient quantities of the compound for both preclinical studies and industrial-scale applications.
Emerging research trends indicate that 5-Methoxy-1H-indol-4-ol may find utility in emerging therapeutic areas such as immunomodulation and anti-inflammatory therapy. Studies have begun to explore its interactions with immune cells and inflammatory mediators, suggesting potential benefits in managing chronic inflammatory conditions. The ability of this compound to modulate immune responses without significant side effects makes it an attractive candidate for further development.
The role of 5-Methoxy-1H-indol-4-ol in drug repurposing is also gaining traction. By re-evaluating existing compounds like this one for new therapeutic uses, researchers can accelerate the drug development pipeline while reducing costs associated with discovering novel molecules from scratch. Repurposing strategies often rely on computational methods to identify unexpected biological activities of known compounds, making 5-Methoxy-1H-indol-4-ol a prime example of this approach.
In conclusion, 5-Methoxy -1H -ind ol -4 - ol (CAS No .49635 -16 -7 ) represents a structurally intriguing and biologically active molecule with significant potential across multiple therapeutic domains . Its unique chemical properties , coupled with recent advances in synthetic methodologies , make it an invaluable scaffold for medicinal chemists . As research continues to uncover new applications , this compound is poised to play an increasingly important role in addressing unmet medical needs . p >
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